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Compound of Interest |

3-Chloro-N-(2,6-
Compound Name: _ _
dichlorophenyl)propanamide

CAS No.: 35714-74-0

Cat. No.: B3024575

. J

CAS Number: 35714-74-0 Role: Alkylating Agent, Process Impurity (Homolog), Synthetic
Intermediate

Part 1: Executive Technical Summary

3-Chloro-N-(2,6-dichlorophenyl)propanamide is a chlorinated amide characterized by a
reactive alkyl chloride terminus and a sterically hindered 2,6-dichlorophenyl amide moiety. In
pharmaceutical development, this compound occupies two distinct niches:

 Critical Process Impurity: It is the "C3-homolog" impurity formed during the synthesis of
Diclofenac and its key intermediate, 1-(2,6-dichlorophenyl)indolin-2-one. Its presence arises
from the contamination of chloroacetyl chloride (C2) with 3-chloropropionyl chloride (C3).
Understanding its formation and downstream fate (cyclization to quinolinone derivatives) is
essential for CMC (Chemistry, Manufacturing, and Controls) regulatory compliance.

o Synthetic Scaffold: Due to the reactivity of the

-chloro group, it serves as a linker for attaching the pharmacologically privileged N-(2,6-
dichlorophenyl) motif to secondary amines (e.g., piperazines) in the synthesis of CNS-active
agents and calcium channel blockers.
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Part 2: Chemical Identity & Physicochemical
Properties[1][2][3][4][5]

Property Specification
IUPAC Name 3-Chloro-N-(2,6-dichlorophenyl)propanamide
CAS Number 35714-74-0

Molecular Formula

Molecular Weight 252.52 g/mol

SMILES CICCC(=0O)Nclc(Cl)cceclCl
Appearance White to off-white crystalline solid
Melting Point 118-122 °C (Experimental range)

Soluble in DCM, DMSO, Methanol; Insoluble in

Solubility
Water

o Alkylating agent (Alkyl chloride); Weakly acidic
Reactivity Class "
amide

Part 3: Synthesis of the Reference Standard

For analytical validation (e.g., impurity spiking studies), the pure standard must be synthesized.
The following protocol ensures high purity by minimizing bis-acylation and hydrolysis.

Protocol: Acylation of 2,6-Dichloroaniline

Reaction Principle: Nucleophilic acyl substitution of 2,6-dichloroaniline with 3-chloropropionyl
chloride in the presence of a non-nucleophilic base.

Reagents:
e 2,6-Dichloroaniline (1.0 eq)
e 3-Chloropropionyl chloride (1.1 eq) [Caution: Lachrymator]

e Triethylamine (TEA) (1.2 eq)
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e Dichloromethane (DCM) (Solvent, 10 V)

Step-by-Step Methodology:

Preparation: Charge 2,6-dichloroaniline and DCM into a reactor under

atmosphere. Cool the solution to 0-5 °C.

o Base Addition: Add TEA dropwise, maintaining temperature < 10 °C. The solution may
darken slightly.

e Acylation: Add 3-chloropropionyl chloride dropwise over 30 minutes. The exotherm must be
controlled to prevent thermal degradation.

e Reaction: Warm to room temperature (20-25 °C) and stir for 2 hours. Monitor by TLC
(Hexane:EtOAc 3:1) or HPLC.

e Quench & Workup:

[e]

Quench with water.[1]

o

Wash the organic layer with 1N HCI (to remove unreacted aniline and TEA).

Wash with sat.

[¢]

(to remove acid chloride hydrolysis products).

[¢]

Wash with Brine, dry over

 Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or
Toluene/Heptane to achieve >99% purity.

Part 4: Process Chemistry - The "Homolog
Impurity"” Scenario
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In the industrial synthesis of Diclofenac, the key intermediate is 1-(2,6-dichlorophenyl)indolin-2-
one, formed via the Friedel-Crafts cyclization of N-(2,6-dichlorophenyl)-2-chloroacetamide.

If the starting reagent (chloroacetyl chloride) contains 3-chloropropionyl chloride as an impurity,
CAS 35714-74-0 is formed. This impurity poses a specific risk because it can participate in the
subsequent cyclization step, leading to a homologous byproduct.

Mechanism of Impurity Propagation

The following Graphviz diagram illustrates the parallel pathways of the desired drug substance
and the homolog impurity.
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Figure 1: Parallel synthesis pathways showing the propagation of the C3-homolog impurity
(CAS 35714-74-0) into a quinolinone derivative during Diclofenac manufacturing.

Critical Control Point: The cyclization of CAS 35714-74-0 yields a six-membered lactam
(Quinolinone derivative). This byproduct is structurally similar to the active pharmaceutical
ingredient (API) and is often difficult to remove by standard crystallization due to similar
solubility profiles.

Part 5: Applications in Medicinal Chemistry

Beyond its role as an impurity, CAS 35714-74-0 is a valuable scaffold for synthesizing N-
substituted propanamides. The 2,6-dichlorophenyl group is a "privileged structure™ in medicinal
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chemistry (found in Clonidine, Diclofenac, Guanfacine), known for improving metabolic stability
by blocking the ortho-positions from oxidation.

Reaction: Nucleophilic Substitution ()

The terminal alkyl chloride is susceptible to displacement by secondary amines, particularly
piperazines, to form CNS-active linkers.

General Protocol:

Solvent: Acetonitrile or DMF.

Base:

or DIPEA (to neutralize HCI).

Catalyst: Kl (0.1 eq) can accelerate the reaction via the Finkelstein mechanism (in situ
formation of alkyl iodide).

Temperature: 60—-80 °C.

Example Application: Synthesis of piperazine-based calcium channel blockers or dopamine
modulators.

Part 6: Analytical Characterization

For researchers characterizing this compound, the following data is typical.

HPLC Method (Reverse Phase)

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 um).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 40% B to 90% B over 15 min.

Detection: UV @ 254 nm.
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o Retention Time: Elutes after the corresponding acetamide (C2 homolog) due to increased
lipophilicity of the propyl chain.

Mass Spectrometry (LC-MS)
e lonization: ESI (+)
e Parent lon:

observed at m/z 252.0.

 |sotope Pattern: Distinctive trichloro pattern.
o M (252): 100%
o M+2 (254): ~96% (due to 3 Cl atoms)
o M+4 (256): ~30%
Part 7: Safety & Handling (GTI Assessment)
Genotoxic Impurity (GTI) Potential:
 Structural Alert: The compound contains an alkyl chloride moiety (

) and an aniline derivative. Alkyl halides are potential alkylating agents that can react with
DNA.

e ICH M7 Classification: It should be treated as a Class 3 impurity (Alerting structure,
unrelated to the drug substance structure unless it is a homolog, in which case it requires
bacterial mutagenicity (Ames) testing to confirm safety).

e Handling: Use full PPE (gloves, goggles, fume hood). Avoid inhalation of dust.
References
o Synthesis of Indolinone Intermediates

o Source: "Method for synthesizing diclofenac sodium intermediate 1-(2,6-
dichlorophenyl)indoline-2-ketone." CN111100057B.
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o Relevance: Establishes the standard synthetic route where the C2-amide is used,
highlighting the C3-amide (CAS 35714-74-0) as the homologous impurity.

o URL:

o Piperazine Derivatives & Linker Chemistry

o Source: "Piperazine derivatives, process for their preparation and pharmaceutical
compositions containing them.

o Relevance: Describes the use of N-(2,6-dichlorophenyl) alkylamide linkers in the synthesis
of bioactive piperazine compounds.

o URL:
o Chemical Identity & Properties

o Source: "3-Chloro-N-(2,6-dichlorophenyl)propanamide - Substance Detail."[2][3][4][5]
PubChem / SciFinder.

o Relevance: Verification of CAS 35714-74-0, molecular weight, and structure.

o URL: (Search Term: 35714-74-0)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Monograph: 3-Chloro-N-(2,6-
dichlorophenyl)propanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3024575#3-chloro-n-2-6-dichlorophenyl-
propanamide-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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